molecular formula C16H13ClN2O B1366007 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-15-2

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1366007
CAS No.: 881041-15-2
M. Wt: 284.74 g/mol
InChI Key: LWAHTXIMHNAXDU-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, affecting cellular functions and processes . The compound’s ability to interact with DNA and RNA further underscores its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro and dimethylphenyl groups, which may result in different reactivity and biological activity.

    6-Bromo-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: The bromo group can influence the compound’s reactivity and interactions differently compared to the chloro group.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the dimethylphenyl group, which can affect its chemical properties and applications.

Uniqueness

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both the chloro and dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features can enhance its utility in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-4-12(7-11(10)2)16-14(9-20)19-8-13(17)5-6-15(19)18-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHTXIMHNAXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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